5-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]-3-ethyl-2-thioxo-4-imidazolidinone
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Overview
Description
5-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]-3-ethyl-2-thioxo-4-imidazolidinone, also known as BTE-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]-3-ethyl-2-thioxo-4-imidazolidinone involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site of tubulin, preventing the formation of microtubules and disrupting the normal cell cycle. This ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. This compound has been found to induce cell cycle arrest at the G2/M phase, leading to the accumulation of cells with abnormal DNA content and ultimately resulting in cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]-3-ethyl-2-thioxo-4-imidazolidinone is its potent anticancer activity against a broad range of cancer cell lines. It also exhibits minimal toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on 5-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]-3-ethyl-2-thioxo-4-imidazolidinone. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the final product. Another area of research is the investigation of the potential use of this compound in combination with other anticancer agents to enhance its efficacy. Furthermore, the development of more water-soluble derivatives of this compound could improve its potential as a therapeutic agent. Finally, more studies are needed to fully understand the mechanism of action of this compound and its potential use as an antifungal and antibacterial agent.
Synthesis Methods
5-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]-3-ethyl-2-thioxo-4-imidazolidinone can be synthesized through a multi-step process that involves the reaction of 2-bromo-5-ethoxybenzaldehyde with benzyl alcohol and potassium carbonate to yield the corresponding benzyl ether. This intermediate is then subjected to a Knoevenagel condensation reaction with thiosemicarbazide to form the imidazolidinone ring. The final product is obtained through a cyclization reaction using acetic anhydride and sulfuric acid.
Scientific Research Applications
5-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]-3-ethyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit significant anticancer activity against a broad range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been investigated for its potential use as an antifungal and antibacterial agent.
properties
IUPAC Name |
(5Z)-5-[(2-bromo-5-ethoxy-4-phenylmethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3S/c1-3-24-20(25)17(23-21(24)28)10-15-11-18(26-4-2)19(12-16(15)22)27-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,23,28)/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEQPJIOZQMGRL-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2Br)OCC3=CC=CC=C3)OCC)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2Br)OCC3=CC=CC=C3)OCC)/NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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